molecular formula C16H29NO2 B12553828 Prop-2-yn-1-yl dodecylcarbamate CAS No. 146135-07-1

Prop-2-yn-1-yl dodecylcarbamate

Cat. No.: B12553828
CAS No.: 146135-07-1
M. Wt: 267.41 g/mol
InChI Key: RIFNJJTZEQXNRM-UHFFFAOYSA-N
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Description

Prop-2-yn-1-yl dodecylcarbamate is a synthetic carbamate compound designed for advanced life science research. This molecule integrates a terminal alkyne group (prop-2-yn-1-yl) with a long-chain dodecyl carbamate, a structure that enables diverse applications in chemical biology and materials science. The terminal alkyne functionality is particularly valuable for bioorthogonal conjugation chemistry, specifically in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions, allowing researchers to efficiently tag molecules, create probes, or develop complex polymer architectures . Compounds featuring the prop-2-yn-1-yl (propargyl) group are extensively utilized in polymer science. They serve as key monomers or functional modifiers in the synthesis of thermoresponsive copolymers and advanced materials with complex architectures, such as branched, star, or dendritic polymers . The dodecyl (12-carbon) chain provides significant hydrophobicity, which can be critical for influencing a molecule's interaction with lipid bilayers, enhancing cellular membrane permeability, or facilitating the self-assembly of nanostructures and mesoglobules in aqueous solutions . This combination of a reactive alkyne handle and a hydrophobic tail makes this compound a versatile building block for constructing novel materials and bioconjugates. This product is intended for research purposes and is not for diagnostic or therapeutic use.

Properties

CAS No.

146135-07-1

Molecular Formula

C16H29NO2

Molecular Weight

267.41 g/mol

IUPAC Name

prop-2-ynyl N-dodecylcarbamate

InChI

InChI=1S/C16H29NO2/c1-3-5-6-7-8-9-10-11-12-13-14-17-16(18)19-15-4-2/h2H,3,5-15H2,1H3,(H,17,18)

InChI Key

RIFNJJTZEQXNRM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCNC(=O)OCC#C

Origin of Product

United States

Preparation Methods

Reagents and Materials

Component Role/Function Source/Example
Dodecylamine Primary amine substrate
Propargyl chloroformate Chloroformate reagent
Sodium carbonate Base to neutralize HCl
Toluene/THF/DCM Inert solvent
NaHCO₃ or DIPEA Alternative base

Step-by-Step Protocol

  • Solvent and Base Preparation

    • Dissolve dodecylamine (1.0 eq) in toluene or THF at 0–5°C.
    • Add sodium carbonate (1.0–1.5 eq) or DIPEA (3.0 eq) to neutralize HCl.
  • Chloroformate Addition

    • Slowly add propargyl chloroformate (1.0–1.2 eq) via syringe or dropping funnel over 20–30 minutes. Maintain temperature at 0–5°C to prevent side reactions.
  • Reaction and Workup

    • Stir the mixture at 0–5°C for 2–4 hours, then warm to room temperature if necessary.
    • Filter off salts (e.g., NaCl) and wash the organic layer with cold water.
    • Dry over MgSO₄ or Na₂SO₄, then concentrate under reduced pressure.
  • Purification

    • Purify the crude product via column chromatography (e.g., silica gel, hexane/ethyl acetate) or recrystallization.

Key Reaction Parameters and Optimization

Table 1: Reaction Conditions for Carbamate Formation

Parameter Optimal Range Impact on Reaction Source
Solvent Toluene, THF, DCM Inert, polar aprotic solvents
Temperature 0–5°C → RT Controls exothermicity
Base Na₂CO₃, DIPEA Neutralizes HCl, accelerates rxn
Chloroformate Ratio 1.0–1.2 eq Ensures complete conversion

Challenges and Solutions

  • Low Reactivity of Dodecylamine :
    Long alkyl chains reduce amine nucleophilicity. Solutions include using polar aprotic solvents (e.g., DMF) or prolonged reaction times.
  • Side Reactions :
    Excess chloroformate may lead to urea formation. Mitigated by slow, controlled addition.

Characterization and Validation

Analytical Techniques

Method Purpose Expected Data Source
¹H NMR Confirm carbamate proton signals δ ~4.8–5.2 ppm (propargyl CH₂)
IR Spectroscopy Detect carbonyl (C=O) stretch ν ~1700 cm⁻¹ (carbamate C=O)
HRMS Verify molecular weight [M+H]⁺ = 283.26 (C₁₆H₂₉NO₂)

Applications and Derivatives

This compound serves as a precursor in:

  • Click Chemistry : Azide-alkyne cycloaddition (CuAAC) for bioconjugation.
  • Polymer Modification : Functionalization of polymers with dodecyl groups.

Comparative Analysis of Synthetic Routes

Table 2: Yields from Analogous Reactions

Amine Chloroformate Solvent Base Yield (%) Source
Butylamine Propargyl Methanol NaOH 96–98
Hexylamine Propargyl Toluene Na₂CO₃ 80
Phenylamine Propargyl Toluene Na₂CO₃ 92

Chemical Reactions Analysis

Types of Reactions

Prop-2-yn-1-yl dodecylcarbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert the carbamate group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the carbamate nitrogen or the alkyne carbon.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like sodium azide or alkyl halides can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted carbamates or alkynes.

Scientific Research Applications

Prop-2-yn-1-yl dodecylcarbamate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and polymer chemistry.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial properties.

    Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of prop-2-yn-1-yl dodecylcarbamate involves its interaction with molecular targets through its reactive functional groups. The prop-2-yn-1-yl group can participate in click chemistry reactions, forming stable triazole linkages. The dodecylcarbamate moiety can interact with biological membranes, enhancing the compound’s ability to penetrate cells and exert its effects.

Comparison with Similar Compounds

Key Observations:

  • Reactivity : The propargyl group may confer unique reactivity, such as participation in click chemistry or enzyme inhibition, similar to propargyl-containing compounds like 2-Iodo-N-(prop-2-yn-1-yl)acetamide .

Notes on Evidence Utilization

  • Structural data from RDKit-based analyses and synthesis protocols informed property predictions.
  • Safety guidelines for propargyl derivatives were extrapolated to recommend handling precautions.
  • Applications were inferred from carbamate chemistry literature .

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